molecular formula C17H18N2O4 B2961351 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-80-5

1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2961351
CAS RN: 320419-80-5
M. Wt: 314.341
InChI Key: SURCHBMXDARQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (1-AP) is a novel organic compound that has been used in a variety of scientific research applications. It is a derivative of the class of compounds known as pyridinecarboxamides and has been synthesized using a variety of methods. 1-AP has a wide range of biochemical and physiological effects that make it a useful tool in the laboratory.

Scientific Research Applications

Modulation of Metal-Bound Water

Research has explored the modulation of metal-bound water in relation to Co(III) complexes, providing insights into the role of cysteine oxidation in enzymes like Co-nitrile hydratase. This study used ligands with carboxamide and thiolate groups, indicating the importance of these functional groups in biological systems, which can be related to compounds like 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (Tyler et al., 2003).

Intermolecular Interactions in Crystal Chemistry

The synthesis and crystal chemistry of compounds related to pyridine-2,6-dicarboxylic acid bisphenylamide, which shares structural similarities with the compound , have been analyzed. This research is essential for understanding the intermolecular interactions and crystal packing of such compounds (Malone et al., 1997).

Dehydrogenative Annulation in Synthesis

The synthesis of N-heterocycles, including pyrrolidine and tetrahydropyridine derivatives via electrochemical dehydrogenative annulation of N-allyl amides, is another area of research. This method, involving organic redox catalysts, demonstrates the potential of 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in the synthesis of complex cyclic structures (Wu et al., 2018).

Functionalized N-Heterocyclic Carbene Complexes

Research on palladium complexes with pyridine-functionalized N-heterocyclic carbene ligands offers insights into the chemistry of complexes, which might be relevant to understanding the behavior and applications of 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in various reactions (Danopoulos et al., 2007).

Synthesis of Bicyclohexanone Derivatives

The conversion of N-allylynamides into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, using gold-catalyzed oxidative cyclopropanation, illustrates the potential for diverse organic synthesis applications of compounds like 1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (Wang et al., 2013).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-7-19-8-5-6-15(17(19)21)16(20)18-12-9-13(22-2)11-14(10-12)23-3/h4-6,8-11H,1,7H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURCHBMXDARQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.